molecular formula C25H25N3O6 B2576802 N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-75-5

N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2576802
M. Wt: 463.49
InChI Key: DWWZLWBHKSTXQH-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an indole ring, a morpholino group, and a dihydrobenzodioxin ring. These groups could potentially confer a variety of chemical properties to the molecule.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the indole ring might be formed through a Fischer indole synthesis, while the morpholino group could be introduced through a nucleophilic substitution reaction. However, without specific information, this is purely speculative.



Molecular Structure Analysis

The molecular structure of this compound, as indicated by its name, is quite complex. It contains several cyclic structures, including an indole ring and a dihydrobenzodioxin ring, which are likely to contribute to its overall stability and may influence its reactivity.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the indole ring is aromatic and might undergo electrophilic aromatic substitution reactions. The morpholino group could potentially participate in nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of intermolecular forces.


Scientific Research Applications

Enzyme Inhibitory Potential

  • Compounds with benzodioxane and acetamide moieties, similar in structure to the queried compound, have been investigated for their enzyme inhibitory activities. Specifically, they showed substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase (AChE), highlighting potential applications in the treatment of diseases related to enzyme dysfunction (Abbasi et al., 2019).

Anticancer Properties

  • New compounds including 2-morpholin-4-yl-2-oxoacetamides have been synthesized and shown promising anticancer activities. This suggests the potential use of similar structures in the search for new anticancer agents (Horishny et al., 2020).

Inhibitory Mechanism Against Caspase-3

  • Certain disubstituted 1,2,3-triazoles, structurally related to the queried compound, have been evaluated as inhibitors against caspase-3, an enzyme involved in apoptosis. Two potent inhibitors were identified, providing a basis for developing therapeutic agents targeting caspase-3 (Jiang & Hansen, 2011).

Synthesis and Structural Analysis

  • The queried compound's structural motif, particularly the 2,3-dihydrobenzo[b][1,4]dioxin part, has been synthesized through various chemical reactions, showing the versatility and potential applications of such structures in chemical synthesis and drug design (Gabriele et al., 2006).

Antimicrobial and Antioxidant Studies

  • Compounds containing benzoxazinyl pyrazolone arylidenes, similar to the queried compound, have been synthesized and exhibited potent antimicrobial and antioxidant activities. These findings underscore the potential of such compounds in developing new antimicrobial and antioxidant agents (Sonia et al., 2013).

Safety And Hazards

Without specific data, it’s difficult to comment on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its physical and chemical properties in more detail.


Please note that this analysis is based on the structure of the compound as indicated by its name, and is speculative in nature. For accurate information, experimental data and peer-reviewed research would be needed.


properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O6/c29-23(27-9-11-32-12-10-27)15-28-14-19(18-5-1-2-6-20(18)28)24(30)25(31)26-13-17-16-33-21-7-3-4-8-22(21)34-17/h1-8,14,17H,9-13,15-16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWZLWBHKSTXQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

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